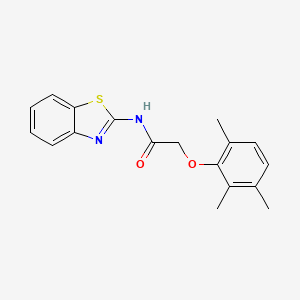

N-1,3-benzothiazol-2-yl-2-(2,3,6-trimethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-yl derivatives often involves the condensation of specific precursors in the presence of catalysts. Kumar et al. (2020) described the synthesis of benzothiazole derivatives by condensing 2-(4-aminophenoxy)-N-(benzo[d]thiazol-2-yl)acetamide with substituted acetophenones in ethanol and a catalytic amount of glacial acetic acid. The structures of the synthesized compounds were characterized using IR, NMR spectroscopy, and elemental analysis techniques (Kumar, Kumar, Verma, & Mishra, 2020).

Molecular Structure Analysis

Understanding the molecular structure of N-1,3-benzothiazol-2-yl derivatives is crucial for assessing their chemical behavior and potential applications. Balijapalli et al. (2017) synthesized N-(benzo[d]thiazol-2-yl) acetamides and investigated their photophysical properties. Their study revealed how hydrogen bonding significantly influences the molecular assemblies and structural characteristics of these compounds (Balijapalli et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of N-1,3-benzothiazol-2-yl derivatives are influenced by their functional groups and molecular structure. Duran and Canbaz (2013) focused on the acidity constants (pKa values) of N-(benzothiazole-2-yl) acetamide derivatives, which are pivotal for understanding the chemical behavior of these compounds in various environments (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are key to the practical application of chemical compounds. Nayak et al. (2013) described the crystalline structure of N-(1,3-Benzothiazol-2-yl)acetamide, highlighting the importance of hydrogen bonding in the crystal packing and stability of these compounds (Nayak et al., 2013).

Scientific Research Applications

Antitumor Activities

Research has demonstrated the potential antitumor activities of benzothiazole derivatives. For instance, compounds bearing the benzothiazole moiety have been synthesized and evaluated for their efficacy against a range of human tumor cell lines. Some derivatives showcased considerable anticancer activity against certain cancer cell lines, underlining the promise of benzothiazole compounds in the development of new antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Anti-inflammatory Properties

Benzothiazole derivatives have been reported to possess antimicrobial and anti-inflammatory properties. Novel compounds synthesized from benzothiazole and evaluated for in vitro and in vivo anti-inflammatory activities demonstrated efficacy in models of inflammation. Additionally, their antimicrobial potential against a variety of pathogenic bacteria and fungi has been confirmed, highlighting their utility in treating infections and inflammatory conditions (Tariq, Kamboj, Alam, & Amir, 2018).

Enzyme Inhibition for Disease Management

The compound and its analogs have been explored for their role in enzyme inhibition, which is crucial for managing diseases like diabetes and obesity. Certain derivatives have shown potent agonistic activity against specific receptors with potential applications in treating metabolic disorders (Maruyama et al., 2012).

Anticonvulsant Evaluation

Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and assessed for their anticonvulsant activities. These studies are foundational in developing new therapeutic agents for epilepsy and related neurological conditions (Nath et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-8-9-12(2)17(13(11)3)22-10-16(21)20-18-19-14-6-4-5-7-15(14)23-18/h4-9H,10H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNTSDBMLRMSIEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)OCC(=O)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-2-(2,3,6-trimethylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)

![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

phosphinic acid](/img/structure/B5560808.png)

![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)

![methyl 9-{[5-(3-chlorophenyl)-2-furyl]methylene}-6a-methyl-10-oxo-6,6a,9,10-tetrahydro-11aH-[1]benzofuro[2,3-e]cyclopropa[d][1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5560837.png)

![N-[2-(4-fluorophenyl)ethyl]-2-[6-oxo-4-(1-piperazinyl)-1(6H)-pyridazinyl]acetamide hydrochloride](/img/structure/B5560841.png)